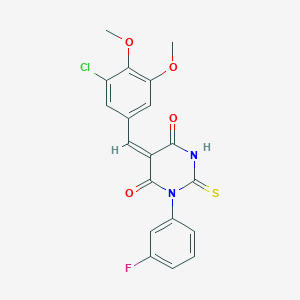![molecular formula C21H17ClN2O5S B286289 2-{5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B286289.png)
2-{5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDDO-Im, and it is a member of the triterpenoid family of compounds. CDDO-Im has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
The mechanism of action of CDDO-Im is complex and involves multiple pathways. This compound has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of genes involved in antioxidant and anti-inflammatory responses. CDDO-Im has also been shown to inhibit the NF-κB pathway, which is responsible for regulating the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
CDDO-Im has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory effects, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. CDDO-Im has also been found to have neuroprotective effects, and it has been studied for its potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CDDO-Im in lab experiments is its wide range of biological activities. This compound has been found to have antioxidant, anti-inflammatory, and anticancer effects, which makes it a valuable tool for studying these biological processes. However, one of the limitations of using CDDO-Im in lab experiments is its complex synthesis process. This compound requires specialized equipment and skilled chemists to synthesize, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of CDDO-Im. One area of research is the development of new synthetic methods for this compound, which could make it more accessible for scientific research. Another area of research is the study of the potential applications of CDDO-Im in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CDDO-Im and its potential applications in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of CDDO-Im involves the reaction of two precursor compounds: 2-cyano-3,12-dioxo-oleana-1,9(11)-dien-28-oic acid (CDDO) and N-(3,4-dimethylphenyl)glycine methyl ester (Im). The reaction is carried out in the presence of a catalyst, and the resulting product is purified using various chromatographic techniques. The synthesis of CDDO-Im is a complex process that requires skilled chemists and specialized equipment.
Scientific Research Applications
CDDO-Im has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. CDDO-Im has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been found to have a synergistic effect when used in combination with other anticancer drugs.
properties
Molecular Formula |
C21H17ClN2O5S |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
2-[(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H17ClN2O5S/c1-11-3-4-14(5-12(11)2)23-19(25)9-24-20(26)18(30-21(24)27)7-13-6-16-17(8-15(13)22)29-10-28-16/h3-8H,9-10H2,1-2H3,(H,23,25)/b18-7+ |
InChI Key |
VNDHBRBARIICNH-CNHKJKLMSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC4=C(C=C3Cl)OCO4)/SC2=O)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B286210.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B286211.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-ethylphenyl)acetamide](/img/structure/B286213.png)
![N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286214.png)
![N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286215.png)
![N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286217.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide](/img/structure/B286218.png)
![N-(3-bromophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286222.png)


![(5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286225.png)
![ethyl 4-(3-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B286227.png)
![2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B286228.png)
![3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B286230.png)